molecular formula C8H20IP B1585495 Tetraethylphosphonium iodide CAS No. 4317-06-0

Tetraethylphosphonium iodide

Cat. No. B1585495
CAS RN: 4317-06-0
M. Wt: 274.12 g/mol
InChI Key: WKSYTZHMRBAPAO-UHFFFAOYSA-M
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Description


Tetraethylphosphonium iodide (chemical formula: C8H22IP ) is an organic compound belonging to the class of quaternary ammonium salts . It consists of a phosphonium cation (P(C2H5)4+ ) and an iodide anion (I- ). This compound is notable for its unique structure, combining phosphorus and iodine atoms.



Synthesis Analysis


Tetraethylphosphonium iodide can be synthesized through the quaternization reaction between triethylphosphine and iodomethane . The reaction proceeds as follows:


[ \text{P(C2H5)3} + \text{CH3I} \rightarrow \text{P(C2H5)4I} ]


The resulting product is tetraethylphosphonium iodide, which forms a white crystalline solid.



Molecular Structure Analysis


The molecular structure of tetraethylphosphonium iodide consists of a central phosphorus atom (P ) bonded to four ethyl groups (C2H5 ) and an iodine atom (I ). The tetrahedral arrangement around phosphorus ensures the stability of the compound.



Chemical Reactions Analysis


Tetraethylphosphonium iodide participates in various chemical reactions, including:



  • Halide Exchange Reactions : It can undergo halide exchange with other halides (e.g., bromide or chloride ions) to form different phosphonium salts.

  • Substitution Reactions : The ethyl groups can be substituted by other nucleophiles, leading to modified phosphonium derivatives.

  • Redox Reactions : Tetraethylphosphonium iodide can serve as a reducing agent in certain reactions.



Physical And Chemical Properties Analysis



  • Melting Point : Tetraethylphosphonium iodide melts at approximately 150°C .

  • Solubility : It is soluble in polar solvents like water , methanol , and acetone .

  • Stability : The compound is stable under normal conditions but should be handled with care due to its reactivity.


Scientific Research Applications

Corrosion Inhibition

Tetraethylphosphonium iodide and similar compounds have been studied for their role in corrosion inhibition. For instance, tetra butyl phosphonium hydroxide, in combination with iodide ions, has shown significant improvement in corrosion inhibition efficiency on mild steel in an acidic medium. This synergistic effect suggests that iodide ions in the solution stabilize the adsorption of the phosphonium molecule on the metal surface, thereby enhancing the inhibition efficiency of the phosphonium compound (Vashisht et al., 2016).

Optical Properties in Crystal Structures

Tetraethylphosphonium iodide and related phosphonium salts are also explored for their optical properties. For example, tetra(4-methoxyphenyl)phosphonium iodide is a crystal with nonlinear optical properties, which is significant for applications in photonics and optoelectronics (Bourgogne et al., 2000).

Flame Retardancy

In the field of materials science, derivatives of tetraethylphosphonium, like piperazine-phosphonates, have been examined for their potential as flame retardants in textiles. The thermal decomposition of cotton fabric treated with these derivatives demonstrates their effectiveness in enhancing fire resistance (Nguyen et al., 2014).

Synthesis of Functionalized Phosphonium Salts

Research has also focused on the synthesis of functionalized tetraarylphosphonium salts, which are important in various chemical processes. These salts can be synthesized through palladium-catalyzed coupling reactions, offering a broad spectrum of applications in organic synthesis (Marcoux & Charette, 2008).

Electrorheological and Dielectric Behavior

Phosphonium-based ionic liquids, including tetraethylphosphonium iodide, have shown promising electrorheological and dielectric behavior. This makes them suitable for applications in new electrorheological fluids, which are critical in various industrial and technological settings (Marins et al., 2013).

Safety And Hazards



  • Toxicity : Tetraethylphosphonium iodide is toxic if ingested or inhaled. Avoid direct contact with skin or eyes.

  • Flammability : It is not highly flammable but should be stored away from open flames.

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles) when working with this compound.


Future Directions


Research on tetraethylphosphonium iodide continues to explore its applications in organic synthesis, catalysis, and materials science. Investigations into novel derivatives and improved synthetic routes are essential for expanding its utility.


properties

IUPAC Name

tetraethylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20P.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSYTZHMRBAPAO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](CC)(CC)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962942
Record name Tetraethylphosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylphosphonium iodide

CAS RN

4317-06-0
Record name Phosphonium, tetraethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4317-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, tetraethyl-, iodide
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Record name Tetraethylphosphanium iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylphosphonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tetraethylphosphonium iodide
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Tetraethylphosphonium iodide
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Tetraethylphosphonium iodide

Citations

For This Compound
59
Citations
LMV Pinheiro, ART Calado, JCR Reis… - Journal of solution …, 2003 - Springer
… Densities of dilute solutions of the electrolytes tetraethylphosphonium iodide and tetraethylammonium iodide in the nonaqueous solvents methanol, ethanol, 1-propanol, 1-butanol, …
Number of citations: 33 link.springer.com
H Ozawa, A Urayama, H Arakawa - Electrochimica Acta, 2016 - Elsevier
Solar cell performances of the cosensitized dye-sensitized solar cells (DSCs) with Black dye and D131 using the electrolyte solution containing a quaternary phosphonium iodide with a …
Number of citations: 3 www.sciencedirect.com
JG Dawber, JC Tebby, AAC Waite - Journal of the Chemical Society …, 1983 - pubs.rsc.org
Third-order rate constants have been determined for the hydrolyses of the ethyl(phenyl)phosphonium iodides (1) in aqueous methanol and in aqueous tetrahydrofuran. The very large …
Number of citations: 13 pubs.rsc.org
JA Creighton, GB Deacon… - Australian Journal of …, 1967 - CSIRO Publishing
… For tetraethylphosphonium iodide, the strong Raman shift of 590 cm-l can be confidently assigned to the symmetric phosphorus-carbon stretching mode and the absence of infrared …
Number of citations: 19 www.publish.csiro.au
M GRAYSON - old.iupac.org
… Masson and Kirkland actually isolated about 50 per cent of tetraethylphosphonium iodide by working up the crude product with aqueous hydrogen sulphide. The triethyl phosphine …
Number of citations: 0 old.iupac.org
CT Eyles, S Trippett - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… similar way, tetraethylphosphonium iodide (20.7 g.) and ethanolic sodium ethoxide (from 1.74 g. of sodium) gave 1,2-dibromoethane * (3.26 g.), bp 127-129', and triethylphosphine, …
Number of citations: 10 pubs.rsc.org
NJ Koole, AJ De Koning, MJA De Bie - Journal of Magnetic Resonance …, 1977 - Elsevier
… spectrometer of the 31P nucleus in tetraethylphosphonium iodide at 58C by the method of modified inversion recovery (2). The T1 values were determined from a semilog plot and a …
Number of citations: 30 www.sciencedirect.com
GD Cooper, AR Gilbert - Journal of the American Chemical …, 1960 - ACS Publications
… Surprisingly, tetramethylammonium chloride was more effective than tri-K-butylamine in this case, as was tetraethylphosphonium iodide.4 Two other classes of compounds which were …
Number of citations: 60 pubs.acs.org
SA Naujokaitis, JM Fisher, M Rabinovitz - Chemico-Biological Interactions, 1982 - Elsevier
… Tetramethylphosphonium chloride, tetraethylphosphonium iodide and phosphonium choline chloride were obtained from Strem Chemicals, Inc. (Newburyport, MA). Tetra-n-…
Number of citations: 9 www.sciencedirect.com
AR Gilbert, SW Kantor - Journal of Polymer Science, 1959 - Wiley Online Library
… Triethylph~sphinel~ (bp 127.5-128.5") was treated with excess ethyl iodide in ethanol to give a 95% yield of tetraethylphosphonium iodide (mp 275-283", decornp., repoL.ced mp16 270-…
Number of citations: 124 onlinelibrary.wiley.com

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